4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Description
4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a 2-oxopyrrolidin-1-yl group at the para position of the aniline ring, a 3-methyl substituent on the phenyl ring, and a 4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-11-14(6-9-16(12)20-10-2-3-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKVIGDACYGIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research indicates that derivatives of benzenesulfonamide can exhibit varying degrees of antibacterial activity, making them valuable in developing new antibiotics .
Cardiovascular Research
Recent studies have highlighted the role of certain sulfonamide derivatives in cardiovascular health. For instance, compounds similar to 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that such compounds could be further investigated for their antihypertensive properties and mechanisms of action on cardiovascular systems .
Cancer Research
The structural characteristics of sulfonamides often allow them to interact with various biological targets involved in cancer progression. Preliminary studies indicate that compounds like this compound could potentially inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Pain Management
Research into the analgesic properties of similar compounds has shown promise for developing new pain relief medications. Molecular docking studies have suggested that sulfonamides may possess inhibitory activities against cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways . This opens avenues for exploring this compound as a potential analgesic agent.
Insights from Studies
The studies summarized above indicate that modifications to the sulfonamide structure can significantly impact biological activity. For instance, alterations in the side chains or functional groups can enhance or diminish efficacy against specific targets, such as bacterial infections or hypertension.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares a sulfonamide core with several analogs, but key differences in substituents influence its properties:
Table 1: Comparison of Structural Features and Physical Properties
Key Observations :
- Melting Points: Pyrrolidinone-containing derivatives (e.g., compounds 19, 31, 33) exhibit high melting points (>175°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to the 2-oxopyrrolidin-1-yl group .
Antiproliferative and Antimicrotubule Effects
PYB-SAs, such as compound 33, exhibit potent antiproliferative activity (IC₅₀: 0.056–21 μM) against human cancer cell lines (HT-1080, MCF7) by binding to the colchicine site (C-BS) of tubulin, disrupting microtubule assembly . Key comparisons include:
- Potency: The 2-oxopyrrolidin-1-yl group enhances C-BS binding compared to imidazolidinone analogs, likely due to improved hydrogen bonding with tubulin residues .
- Toxicity : PYB-SAs show minimal toxicity in chick embryo models, suggesting a favorable therapeutic index .
Antimicrobial Activity
Sulfonamides with oxazole or thiazole substituents (e.g., ) demonstrate moderate antimicrobial activity, but their mechanisms differ from the microtubule-targeting PYB-SAs .
Molecular Docking and Structure-Activity Relationships (SAR)
- Docking Studies : The 2-oxopyrrolidin-1-yl group in PYB-SAs forms critical hydrogen bonds with tubulin’s βTyr224 and βAsn258 residues, stabilizing the inhibitor-C-BS complex .
- Fluorine at the benzenesulfonamide para position (as in the target compound and ) enhances metabolic stability and membrane permeability .
Biological Activity
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. The compound's structure includes a sulfonamide group, which is known for its diverse biological properties, including antimicrobial and antitumor effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.39 g/mol. The presence of the fluorine atom and the pyrrolidinone moiety in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism may extend to other biological targets, influencing pathways involved in inflammation and cancer progression.
Antimicrobial Properties
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity. The structural modifications, such as the introduction of a fluorine atom, can enhance binding affinity to bacterial enzymes. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including those resistant to traditional antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that similar sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis. In vitro studies have shown that compounds with similar structures can effectively target cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
In Vitro Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various sulfonamide derivatives, it was found that modifications at the para position significantly influenced the inhibition of cell growth in cancer cell lines. Compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
- Enzyme Inhibition : Molecular docking studies have revealed that this compound can effectively bind to COX-2 and LOX enzymes, which are implicated in inflammatory processes and cancer progression. The fluorine atom's electron-withdrawing nature likely contributes to this enhanced binding affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Structure | High | Moderate |
| 3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | Structure | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
